1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine
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Overview
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine is a chemical compound characterized by a piperidine ring substituted with a 4,5-dimethoxy-2-nitrophenyl group
Preparation Methods
The synthesis of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine typically involves the nitration of 1,4-dimethoxybenzene to produce 4,5-dimethoxy-2-nitrobenzene. This intermediate is then subjected to a nucleophilic aromatic substitution reaction with 4-methylpiperidine under reflux conditions. The reaction is carried out in an organic solvent such as chloroform or dimethylformamide, with manganese (IV) oxide as an oxidizing agent .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Industry: Used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine involves its interaction with molecular targets through its nitro and methoxy groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with target molecules. The compound’s effects are mediated through pathways involving these interactions, leading to changes in the activity of the target molecules .
Comparison with Similar Compounds
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine can be compared with similar compounds such as:
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: This compound has similar functional groups but differs in the presence of an ethanol moiety instead of a piperidine ring.
4,5-Dimethoxy-2-nitrobenzyl bromide: This compound is used as a photolabile protecting group and has a bromomethyl group instead of a piperidine ring.
1-(4,5-Dimethoxy-2-nitrophenyl)-2-[(dimethylamino)methyl]-2-propen-1-one hydrochloride: This compound has a propenone moiety and a dimethylamino group, making it structurally different but functionally similar in some reactions.
The uniqueness of this compound lies in its combination of a piperidine ring with a 4,5-dimethoxy-2-nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4-methylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-11-4-6-16(7-5-11)10-12-8-14(20-2)15(21-3)9-13(12)17(18)19/h8-9,11H,4-7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZEQIBMBRUUQAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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